molecular formula C10H26O4Si2 B101012 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane CAS No. 18001-76-8

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane

Cat. No. B101012
CAS RN: 18001-76-8
M. Wt: 266.48 g/mol
InChI Key: VPLIEAVLKBXZCM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is a chemical compound with the formula C10H26O4Si2 . It contains a total of 42 atoms, including 26 Hydrogen atoms, 10 Carbon atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane consists of 10 Carbon atoms, 26 Hydrogen atoms, 4 Oxygen atoms, and 2 Silicon atoms . The exact mass of the molecule is 266.13700 .

Scientific Research Applications

Polysilane Synthesis

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is utilized in the synthesis of network polysilanes. This process involves a disproportionation reaction with organolithium reagents. The resulting polysilanes, especially those with aromatic bridges, demonstrate increased electroconductivity when doped with iodine, indicating potential applications in materials science and electronics (Kabeta, Wakamatsu, & Imai, 1995).

Disilane Derivatives and Molecular Structures

Various studies have explored the molecular structures of disilane derivatives, including 1,1,2,2-tetraethoxy-1,2-dimethyldisilane. These studies have provided insights into the static stereochemistry of disilanes and their conformational preferences, contributing to a better understanding of their chemical properties and potential applications in synthetic chemistry (Baxter, Mislow, & Blount, 1980).

Gas-phase Structures

The gas-phase structures of disilanes related to 1,1,2,2-tetraethoxy-1,2-dimethyldisilane have been studied using electron diffraction and quantum chemical methods. These studies reveal the impact of steric hindrance on the molecular geometries of disilanes, providing valuable information for the design of silicon-based materials and compounds (Schwabedissen et al., 2014).

Polymer Synthesis

Research has also been conducted on the polymerization of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane to produce polysilanes with various substituents. These polysilanes exhibit differing electrical conductivities, suggesting their potential use in electronic applications. The process involves a disproportionation reaction, highlighting the chemical versatility of this compound (Kabeta, Wakamatsu, & Imai, 1997).

properties

IUPAC Name

[diethoxy(methyl)silyl]-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O4Si2/c1-7-11-15(5,12-8-2)16(6,13-9-3)14-10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLIEAVLKBXZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(OCC)[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447365
Record name 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetraethoxy-1,2-dimethyldisilane

CAS RN

18001-76-8
Record name 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
K Kabeta, S Wakamatsu, T Imai - Journal of Polymer Science …, 1996 - Wiley Online Library
Network methylethoxypolysilanes containing various substituents such as hexyl, phenyl, ethylene, hexamethylene, phenylene, and thiophene groups were prepared by a …
Number of citations: 15 onlinelibrary.wiley.com
K Kabeta, S Wakamatsu, T Imai - Journal of Polymer Science …, 1997 - Wiley Online Library
Network methylethoxypolysilanes containing various substituents such as phenyl, butyl, phenylene, thiophene, and anthracene groups were prepared by a disproportionation reaction …
Number of citations: 6 onlinelibrary.wiley.com
K Kabeta, S Wakamatsu, T Imai - Chemistry letters, 1995 - journal.csj.jp
Network polysilanes with various substituents have been prepared by a disproportionation reaction of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane with a small amount of organolithium …
Number of citations: 6 www.journal.csj.jp
K Kabeta, S Sugi, S Wakamatsu, T Imai - Polymer, 1997 - Elsevier
The photoreaction of network ethoxypolysilanes ((MeSi) n [Me(EtO)Si] m ) using low pressure mercury lamps was investigated in the presence and in the absence of oxygen, and was …
Number of citations: 4 www.sciencedirect.com
M YOSHIDA - Silicon-Containing Polymers: The Science and …, 2013 - books.google.com
Polysilanes [1] have been widely investigated in recent decades because of their potential use in the field of materials science. Applications of polysilanes in several new technology …
Number of citations: 0 books.google.com

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